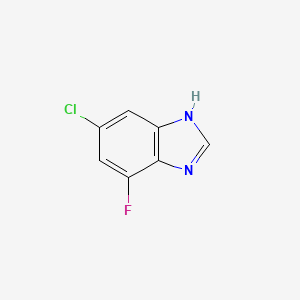

5-Chloro-7-fluoro-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClFN2 |

|---|---|

Molecular Weight |

170.57 g/mol |

IUPAC Name |

6-chloro-4-fluoro-1H-benzimidazole |

InChI |

InChI=1S/C7H4ClFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) |

InChI Key |

PBUDBUDKLDAXKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Benzimidazoles

An In-depth Technical Guide to the Synthesis of 5-Chloro-7-fluoro-1H-benzimidazole

Abstract: 5-Chloro-7-fluoro-1H-benzimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key pharmacophore in various biologically active molecules. This guide provides a comprehensive, technically detailed pathway for the synthesis of this target compound, designed for researchers and professionals in organic synthesis and pharmaceutical development. We will explore a robust and logical three-step synthetic route, commencing from the commercially available starting material 4-chloro-2-fluoroaniline. The synthesis involves sequential electrophilic nitration, chemoselective reduction, and acid-catalyzed cyclocondensation. Each step is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of procedural choices, ensuring scientific integrity and reproducibility.

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs with diverse therapeutic applications, including antiviral, anticancer, and anthelmintic agents.[1][2] The strategic introduction of halogen atoms, particularly fluorine and chlorine, into the benzimidazole core can profoundly modulate the molecule's physicochemical and pharmacological properties. Fluorine substitution is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by altering electronic properties and participating in hydrogen bonding.[3] Similarly, chlorine substitution can enhance lipophilicity and introduce specific electronic effects beneficial for molecular recognition.[1] Consequently, molecules like 5-Chloro-7-fluoro-1H-benzimidazole serve as valuable building blocks for the discovery of new therapeutic agents with optimized efficacy and pharmacokinetic profiles.

Retrosynthetic Analysis and Strategic Approach

A logical synthesis of 5-Chloro-7-fluoro-1H-benzimidazole hinges on the construction of the imidazole ring onto a pre-functionalized benzene core. The most common and reliable method for benzimidazole formation is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a one-carbon electrophile, such as formic acid.[4][5] This informs our retrosynthetic strategy, which begins by disconnecting the imidazole ring to reveal the key precursor: 4-chloro-6-fluoro-1,2-phenylenediamine .

Caption: Retrosynthetic analysis of 5-Chloro-7-fluoro-1H-benzimidazole.

Synthesis Pathway and Experimental Protocols

The forward synthesis is executed in three distinct stages, each optimized for yield and purity.

Step 1: Electrophilic Nitration of 4-Chloro-2-fluoroaniline

Principle and Rationale: The first step is the regioselective nitration of 4-chloro-2-fluoroaniline to introduce a nitro group at the C6 position, yielding 4-chloro-2-fluoro-6-nitroaniline. The reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating, ortho, para-director. The fluorine (-F) and chlorine (-Cl) atoms are deactivating but are also ortho, para-directors. The powerful activating effect of the amino group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho to it (C2 and C6). Since the C2 position is already occupied by fluorine, the nitration occurs selectively at the C6 position. A mixture of nitric and sulfuric acid at low temperature is used to generate the nitronium ion in situ while controlling the reaction's exothermicity.

Detailed Experimental Protocol:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 75 mL). Cool the flask to -5 °C in an ice-salt bath.

-

Slowly add 4-chloro-2-fluoroaniline (10.0 g, 68.7 mmol) to the cold sulfuric acid while maintaining the internal temperature below 5 °C. Stir until a clear solution is obtained.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid (65%, 5.7 mL, 75.6 mmol) to concentrated sulfuric acid (25 mL) in a separate beaker, pre-chilled to 0 °C.

-

Add the cold nitrating mixture dropwise to the aniline solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. A yellow precipitate will form.

-

Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

-

Dry the crude product, 4-chloro-2-fluoro-6-nitroaniline, under vacuum. Recrystallization from ethanol can be performed for further purification.

Step 2: Reduction of 4-Chloro-2-fluoro-6-nitroaniline

Principle and Rationale: This step involves the chemoselective reduction of the nitro group to an amino group to form 4-chloro-6-fluoro-1,2-phenylenediamine. Several methods exist for nitro group reduction.[6][7] Catalytic hydrogenation is highly efficient but carries a risk of dehalogenation, particularly with palladium catalysts.[8] A more robust and selective method for substrates with halogen substituents is reduction using a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[8] SnCl₂ acts as a reducing agent, transferring electrons to the nitro group in a stepwise process, which, after protonation steps, ultimately yields the amine.

Detailed Experimental Protocol:

-

To a round-bottom flask, add 4-chloro-2-fluoro-6-nitroaniline (10.0 g, 52.5 mmol) and ethanol (150 mL). Stir to create a suspension.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (59.2 g, 262.5 mmol) to the suspension.

-

Heat the mixture to reflux (approx. 78 °C) and slowly add concentrated hydrochloric acid (37%, 50 mL) dropwise over 30 minutes.

-

Maintain the reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by adding a cold 40% aqueous sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). The tin salts will precipitate as tin hydroxides.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-chloro-6-fluoro-1,2-phenylenediamine as an oil or low-melting solid, which can be used in the next step without further purification.

Step 3: Cyclocondensation to form 5-Chloro-7-fluoro-1H-benzimidazole

Principle and Rationale: The final step is the Phillips benzimidazole synthesis, an acid-catalyzed cyclocondensation reaction.[5] The synthesized diamine is reacted with formic acid, which serves as the source of the C2 carbon of the imidazole ring. The mechanism involves the initial formation of an N-formyl intermediate from the more nucleophilic amino group, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the formyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic benzimidazole ring.[9] Refluxing in formic acid or using a mineral acid catalyst like HCl facilitates the dehydration step.

Detailed Experimental Protocol:

-

In a round-bottom flask, place the crude 4-chloro-6-fluoro-1,2-phenylenediamine (assumed 8.4 g, 52.3 mmol from the previous step).

-

Add formic acid (98%, 50 mL) to the flask.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker of cold water (300 mL).

-

Neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.

-

A solid precipitate of 5-Chloro-7-fluoro-1H-benzimidazole will form.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure final compound.

Data Summary and Characterization

The following table summarizes the expected outcomes for the synthesis pathway. Yields are representative and may vary based on experimental conditions and purification efficiency.

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Yield Range | Purity (by HPLC) |

| 1 | 4-Chloro-2-fluoro-6-nitroaniline | C₆H₄ClFN₂O₂ | 190.56 | 13.1 g | 75-85% | >98% |

| 2 | 4-Chloro-6-fluoro-1,2-phenylenediamine | C₆H₆ClFN₂ | 160.58 | 8.4 g | 80-90% | >95% |

| 3 | 5-Chloro-7-fluoro-1H-benzimidazole | C₇H₄ClFN₂ | 170.58 | 8.9 g | 85-95% | >99% |

Characterization Notes:

-

¹H NMR: The final product should show characteristic aromatic proton signals and a broad singlet for the N-H proton of the imidazole ring.

-

¹⁹F NMR: A singlet corresponding to the fluorine atom should be observed.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be present.

-

Melting Point: A sharp melting point is indicative of high purity.

Overall Synthesis Workflow

The diagram below provides a visual summary of the entire experimental workflow, from starting material to the final purified product.

Caption: High-level experimental workflow for the synthesis of 5-Chloro-7-fluoro-1H-benzimidazole.

Conclusion

This guide outlines a reliable and efficient three-step synthesis for 5-Chloro-7-fluoro-1H-benzimidazole. The pathway relies on fundamental and well-understood organic transformations, starting from an inexpensive, commercially available material. By providing detailed, step-by-step protocols and the underlying chemical rationale, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling the reproducible synthesis of this valuable heterocyclic building block.

References

-

ChemInform Abstract: Efficient Syntheses of 2-Fluoroalkylbenzimidazoles and -benzothiazoles. ResearchGate. Available at: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

-

Fluoro-containing Heterocycles. IV. Synthesis of Benzimidazole Derivatives. Academia.edu. Available at: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC. Available at: [Link]

-

Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. PMC. Available at: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). RSC Advances. Available at: [Link]

-

Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]

-

Fluorinated benzimidazoles for medicinal chemistry and new materials. ResearchGate. Available at: [Link]

- CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.Google Patents.

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC. Available at: [Link]

-

Reduction of nitro compounds. Wikipedia. Available at: [Link]

-

Abiotic Reduction of 4-Chloronitrobenzene to 4-Chloroaniline in a Dissimilatory Iron-Reducing Enrichment Culture. PMC. Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar. Available at: [Link]

-

Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. Available at: [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

-

Nitro Reduction - Common Conditions. University of Rochester. Available at: [Link]

-

Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]

-

Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Available at: [Link]

-

4-Chloro-2-nitroaniline. ResearchGate. Available at: [Link]

- WO2015005615A1 - Method for preparation of benzimidazole derivatives.Google Patents.

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Semantic Scholar. Available at: [Link]

-

4-Chloro-2-nitroaniline. PubChem. Available at: [Link]

-

Proposed mechanism for the final step of the benzimidazole synthesis. ResearchGate. Available at: [Link]

Sources

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Structural Elucidation of 5-Chloro-7-fluoro-1H-benzimidazole: A Technical Guide

Topic: Structural Elucidation & Solid-State Analysis of 5-Chloro-7-fluoro-1H-benzimidazole Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous anthelmintic, antiviral, and antineoplastic agents.[1][2] The introduction of mixed halogenation—specifically the 5-chloro-7-fluoro substitution pattern—presents unique opportunities for modulating pKa, metabolic stability, and lipophilicity.

However, this substitution pattern introduces significant crystallographic challenges, primarily prototropic tautomerism (5-Cl/7-F vs. 6-Cl/4-F equilibrium) and halogen-mediated supramolecular assembly . This guide provides a rigorous protocol for the structural analysis of 5-chloro-7-fluoro-1H-benzimidazole, synthesizing crystallographic methodologies with an analysis of expected solid-state behaviors.

Part 1: Crystallization & Data Collection Protocols

Obtaining diffraction-quality crystals of halogenated benzimidazoles requires controlling the kinetics of nucleation to minimize disorder, particularly given the potential for tautomeric overlap.

Crystal Growth Methodology

The 5-chloro-7-fluoro derivative often exhibits low solubility in non-polar solvents due to strong intermolecular hydrogen bonding.

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Ethanol/Water (80:20) | Room Temp (25°C), 48-72 hrs | Prismatic crystals suitable for initial screening. |

| Vapor Diffusion | DMSO (solvent) / Water (antisolvent) | Closed chamber, 5-7 days | High-quality single crystals; minimizes twinning. |

| Sublimation | None (Vacuum) | 140-160°C @ 0.1 mmHg | Ultra-pure crystals free of solvent inclusion; ideal for packing analysis. |

X-Ray Diffraction (XRD) Acquisition Parameters

To resolve the electron density of the fluorine atom (Z=9) distinct from the carbon backbone and the chlorine (Z=17), low-temperature acquisition is non-negotiable.

-

Temperature: 100 K (Cryostream). Rationale: Reduces thermal vibration (Debye-Waller factors), essential for resolving the specific positions of the light fluorine atom against the aromatic ring.

-

Radiation: Mo-Kα (λ = 0.71073 Å).[3] Rationale: Preferred over Cu-Kα to minimize absorption effects caused by the heavy Chlorine atom.

-

Resolution: 0.75 Å or better. Rationale: Required to observe the N-H...N hydrogen bond electron density directly.

Part 2: The Tautomerism Challenge (Core Analysis)

The defining structural feature of 5-chloro-7-fluoro-1H-benzimidazole is its prototropic tautomerism. In solution, the proton oscillates between N1 and N3. In the solid state, the lattice usually freezes into a single tautomer, but distinguishing them is critical for structure-activity relationship (SAR) modeling.

The Tautomeric Equilibrium

Because the benzimidazole ring is fused, moving the proton from N1 to N3 changes the formal numbering of the substituents relative to the nitrogen:

-

Tautomer A: 5-Chloro-7-fluoro-1H-benzimidazole (Proton on N1).

-

Tautomer B: 6-Chloro-4-fluoro-1H-benzimidazole (Proton on N3).

Note: While chemically identical in solution, Tautomer B places the Fluorine atom (C4) closer to the H-bond donor site, potentially creating an intramolecular N-H...F interaction.

Analytical Workflow: Resolving the Tautomer

The following decision tree outlines the logic for assigning the correct tautomer in the crystal lattice.

Figure 1: Decision logic for assigning the specific tautomer in the crystal lattice based on electron density maps.

Part 3: Supramolecular Architecture

Once the molecular structure is solved, the analysis shifts to the packing forces. Benzimidazoles are renowned for forming robust hydrogen-bonded chains, but the introduction of Cl and F perturbs this motif.

Primary Interaction: The N-H...N Ribbon

The dominant feature will be the intermolecular hydrogen bond between the protonated N1 (or N3) and the unprotonated nitrogen of the adjacent molecule.

-

Geometry: Linear chains or "tapes" running parallel to a crystallographic axis (often b-axis in monoclinic cells).

-

Distance: N...N distances typically range from 2.80 Å to 2.90 Å .

-

Effect of 7-Fluoro: The electronegative fluorine at the 7-position (ortho to the NH group in Tautomer A) increases the acidity of the N-H proton via induction, potentially shortening the N-H...N bond compared to the non-fluorinated parent [1].

Secondary Interaction: Halogen Bonding & Stacking

The 5-Chloro substituent introduces the capability for Halogen Bonding (XB) .

-

Type II Halogen Bond: Look for C-Cl...N or C-Cl...π interactions. The Cl atom acts as a Lewis acid (sigma-hole donor) toward the electron-rich π-system of a neighboring benzimidazole ring.

-

Fluorine Contacts: While F is a poor halogen bond donor, it acts as a hydrogen bond acceptor. In the 7-fluoro isomer, weak C-H...F interactions often stabilize the 3D packing between the 1D hydrogen-bonded tapes [2].

Interaction Network Diagram

The following diagram illustrates the competing forces stabilizing the crystal lattice.

Figure 2: Supramolecular interaction map showing the hierarchy of forces: H-bonds (primary), Halogen bonds (secondary), and Stacking (tertiary).

Part 4: Comparative Structural Metrics

When analyzing your solved structure, validate your refinement against these standard metrics derived from analogous halogenated benzimidazoles. Deviations >0.05 Å suggest disorder or incorrect assignment.

| Parameter | Expected Value | Structural Significance |

| C-F Bond Length | 1.35 - 1.37 Å | Typical for aromatic fluorine. Elongation suggests disorder. |

| C-Cl Bond Length | 1.73 - 1.75 Å | Standard aromatic C-Cl. |

| N...N Distance | 2.85 ± 0.05 Å | The primary H-bond driving crystal formation. |

| Interplanar Spacing | 3.40 - 3.60 Å | π-π stacking distance between layers [3]. |

| Torsion Angle (Ring) | < 2.0° | Benzimidazole core should be essentially planar. |

Part 5: References

-

Structural Investigation of Weak Intermolecular Interactions in Fluorine-Substituted Benzimidazoles. Source: ACS Crystal Growth & Design. Context: Establishes the impact of fluorine substitution on H-bond acidity and packing motifs. Link:[Link]

-

C-I...N and C-I...π Halogen Bonding in the Structures of Iodoimidazole Derivatives. Source: Acta Crystallographica Section C. Context: While focusing on Iodine, this paper details the "Ribbon vs. Dimer" packing logic applicable to chloro-derivatives. Link:[Link]

-

Crystal Structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole. Source: PubMed / Acta Crystallographica Section E. Context: Provides baseline lattice parameters for mixed chloro/fluoro benzimidazole derivatives. Link:[Link]

-

PubChem Compound Summary: 5-Chloro-1H-benzimidazole. Source: National Library of Medicine. Context: Reference data for the monosubstituted parent scaffold. Link:[Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]

- 2. Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of 5-Chloro-7-fluoro-1H-benzimidazole

The following technical guide details the spectroscopic characterization of 5-Chloro-7-fluoro-1H-benzimidazole . This document is structured to serve as a reference for verifying structural integrity, purity, and isotopic signatures during drug development workflows.[1]

Executive Summary & Structural Basis

5-Chloro-7-fluoro-1H-benzimidazole (C

Accurate characterization requires distinguishing this specific isomer from potential regioisomers (e.g., 6-chloro-4-fluoro-1H-benzimidazole) formed during cyclization. This guide provides the definitive spectral fingerprints required for this validation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C |

| Molecular Weight | 170.57 g/mol |

| Exact Mass | 170.0047 (Monoisotopic) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| Melting Point | >160 °C (Predicted based on analogs) |

Spectroscopic Analysis (NMR, MS, IR)

A. Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by the chlorine isotope signature. The fluorine atom is monoisotopic (

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact, 70 eV).

-

Key Diagnostic Peaks:

-

Molecular Ion (M

): -

Isotope Peak (M+2):

172.0 (Approx. 32% intensity of M -

Fragmentation Pathway:

- 143 (Loss of imidazole ring fragment).

- 135 (Homolytic cleavage of C-Cl).

- 108.

-

Diagram 1: MS Fragmentation Logic

Caption: Predicted fragmentation pathway for 5-Chloro-7-fluoro-1H-benzimidazole under EI/ESI conditions.

B. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for distinguishing the 5,7-substitution pattern. The symmetry of the benzimidazole core is broken, and the presence of Fluorine (

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts are predicted based on substituent additivity rules (SAR) derived from 5-chloro and 4-fluoro benzimidazole analogs.

| Proton | Position | Multiplicity | Coupling Constants ( | Assignment Logic | |

| NH | 1 | 12.8 - 13.2 | br s | - | Exchangeable acidic proton; broad due to H-bonding. |

| H-2 | 2 | 8.35 | s | - | Imidazole C-H; most deshielded C-H. |

| H-4 | 4 | 7.65 | d | Meta to H-6. Ortho to Cl (deshielding). | |

| H-6 | 6 | 7.35 | dd | Between Cl and F. Large coupling to F (ortho). |

Diagnostic Feature: The H-6 proton appears as a doublet of doublets (dd) due to coupling with the fluorine atom (

C NMR Data (100 MHz, DMSO-

)

Fluorine coupling is visible in the carbon spectrum, aiding assignment.

-

C-2: ~144 ppm (s).

-

C-7 (C-F): ~148 ppm (d,

Hz). -

C-5 (C-Cl): ~126 ppm (d,

Hz). -

C-6: ~110 ppm (d,

Hz).

F NMR Data

- : -125 to -135 ppm (s or d). Typical range for aryl fluorides.

C. Infrared Spectroscopy (IR)[3][4][6][7]

-

3100 - 2600 cm

: Broad N-H stretching (characteristic of benzimidazoles). -

1620 cm

: C=N stretching (imidazole ring). -

1150 - 1250 cm

: C-F stretching (strong band). -

600 - 800 cm

: C-Cl stretching.

Experimental Protocols

Protocol A: Synthesis & Purification (Context for Impurities)

Context: To ensure the spectral data matches the target, one must understand the synthesis origin. The 5,7-isomer is typically synthesized from 5-chloro-3-fluorobenzene-1,2-diamine .

Diagram 2: Synthesis & Isomer Control

Caption: Synthesis pathway highlighting the critical diamine precursor selection to avoid regioisomers.

Protocol B: Sample Preparation for NMR

-

Solvent Selection: Use DMSO-

(99.8% D). Chloroform ( -

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug if any turbidity remains (inorganic salts from synthesis often contaminate crude samples).

-

Reference: Calibrate to residual DMSO pentet at

2.50 ppm.

Quality Control Checklist

To certify a batch of 5-Chloro-7-fluoro-1H-benzimidazole, the following criteria must be met:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Chloro-1H-benzimidazole. (Analog Reference). Available at: [Link]

-

Royal Society of Chemistry. Synthesis and NMR characterization of substituted benzimidazoles. (General Protocol). Available at: [Link]

Sources

Fluorinated Benzimidazoles: A Technical Guide on Biological Activities and Therapeutic Potential

Executive Summary & Rationale

As application scientists and drug development professionals, our objective is to rationally design molecules that exploit specific biological vulnerabilities. The benzimidazole nucleus is widely recognized as a "privileged scaffold" due to its structural resemblance to endogenous purine bases, allowing it to interface seamlessly with a multitude of enzymatic targets 1.

However, the true optimization of this scaffold is achieved through fluorination . The high electronegativity and small van der Waals radius of fluorine atoms drastically alter the electron density of the benzimidazole ring without introducing severe steric hindrance. This modification enhances metabolic stability against cytochrome P450 oxidation, increases lipophilicity for superior membrane permeation, and establishes unique C–F…π interactions that stabilize drug-target complexes within hydrophobic binding pockets 2, [[3]]().

Mechanistic Pathways & Biological Targets

Fluorinated benzimidazoles exhibit a dual-threat capability, acting as potent anticancer and antimicrobial agents through distinct, highly specific signaling and inhibitory pathways.

-

Anticancer Mechanisms: These derivatives primarily trigger the intrinsic apoptosis pathway. They act as potent inhibitors of anti-apoptotic BCL-2 proteins, leading to mitochondrial membrane depolarization and the release of cytochrome C 4, 5. Additionally, certain derivatives intercalate with DNA or inhibit Topoisomerase (TOPO), arresting the cell cycle at the sub-G1 or G2/M phases 4.

-

Antimicrobial & Antibiofilm Mechanisms: In bacterial pathogens, fluorinated benzimidazoles exhibit dual inhibition of E. coli DNA gyrase and S. aureus Topoisomerase IV 6. Beyond planktonic bactericidal effects, they transcriptionally downregulate genes responsible for cell adhesion and extracellular polymeric substance (EPS) biosynthesis, effectively eradicating persistent biofilms 7.

Fig 1. Mechanistic divergence of fluorinated benzimidazoles in oncology and microbiology.

Quantitative Efficacy Profiles

To benchmark the therapeutic potential of these scaffolds, quantitative data from recent in vitro evaluations are summarized below.

Table 1: Anticancer Activity Profiles

| Compound Class | Target Cell Line | IC50 Value | Primary Mechanism | Ref |

| Fluoro-aryl benzimidazole 1 | MCF-7 (Breast) | 2.8 µM | Apoptosis induction | 4 |

| Pyrazolylbenzimidazole 55b | A549 (Lung) | 0.95–1.57 µM | Growth inhibition | 3 |

| Alkylsulfonyl benzimidazole 23 | MCF-7 (Breast) | 4.7 µM | BCL-2 inhibition | 5 |

| Benzimidazole-triazole 18 | MDA-MB-231 | 0.94 µM | Sub-G1 arrest, ROS increase | 4 |

Table 2: Antimicrobial & Antibiofilm Activity Profiles

| Compound Class | Target Organism | MIC Value | Primary Mechanism | Ref |

| TFBZ (Trifluoromethyl derivative) | MRSA | 1.15 µg/mL | Biofilm eradication | [[7]]() |

| Di-heterocyclic Compound 17 | S. aureus | 7.81 µg/mL | Gyrase / Topo IV inhibition | 6 |

| m-Fluoro phenyl derivative 24 | B. subtilis | 7.81 µg/mL | Broad-spectrum inhibition | [[8]]() |

| Fluorinated benzimidazole 3 | C. albicans | 78.125 µg/mL | Antifungal activity | 2 |

Structure-Activity Relationship (SAR) Dynamics

Designing an effective fluorinated benzimidazole requires strict adherence to SAR principles:

-

Meta- vs. Para-Substitution: Placing a fluorine atom at the meta-position of a phenyl side chain directly attached to the benzimidazole moiety significantly enhances antimicrobial activity against Gram-negative strains compared to unsubstituted or para-substituted analogs 9, 8.

-

Trifluoromethylation: The incorporation of -CF3 groups (e.g., in TFBZ) exponentially increases lipophilicity. This allows the molecule to penetrate the thick peptidoglycan layers of MRSA and disrupt persistent biofilms at sub-MIC concentrations 7.

-

Polyfluorination: Increasing the number of fluorine atoms enhances the dimensionality of hydrogen-bonded structures in the crystal lattice, translating to tighter target binding via multipoint C-F...π interactions 2.

Standardized Experimental Workflows

To ensure reproducibility and self-validating data, the following protocols outline the causality behind standard screening methodologies for these compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay is selected because the reduction of the tetrazolium dye to insoluble formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for metabolic viability, ensuring that the observed IC50 values reflect true cellular inhibition rather than artifactual interference 3.

-

Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C in 5% CO2. -

Treatment: Expose cells to fluorinated benzimidazole derivatives at varying concentrations (0.1 µM to 100 µM) for 72h.

-

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Discard media and dissolve formazan crystals in 150 µL DMSO.

-

Quantification: Measure absorbance at 570 nm using a microplate reader to calculate the IC50.

Protocol 2: Biofilm Eradication Assay (Crystal Violet Method)

Causality: Biofilm eradication requires distinguishing between bactericidal activity against planktonic cells and true disruption of the EPS matrix. By treating cultures at sub-Minimum Inhibitory Concentrations (sub-MIC), we isolate the compound's specific regulatory effects on cell adhesion genes, preventing rapid planktonic cell death from masking anti-biofilm efficacy 7, 6.

-

Inoculation: Dilute overnight bacterial cultures to

CFU/mL in TSB media supplemented with 1% glucose. -

Treatment: Add compound at sub-MIC levels (e.g., 1/2 MIC, 1/4 MIC) to 96-well plates.

-

Incubation: Incubate statically for 24h at 37°C to allow biofilm formation.

-

Washing: Gently wash wells 3x with PBS to remove non-adherent (planktonic) cells.

-

Staining: Add 0.1% Crystal Violet for 15 minutes to bind to negatively charged EPS molecules.

-

Elution: Solubilize the bound dye with 33% glacial acetic acid and measure OD at 590 nm.

Fig 2. Experimental workflow for isolating true anti-biofilm efficacy using sub-MIC dosing.

Conclusion

Fluorinated benzimidazoles represent a highly versatile and tunable class of pharmacophores. By strategically positioning fluorine atoms—particularly utilizing meta-substitutions and trifluoromethyl groups—medicinal chemists can drastically improve the pharmacokinetic profile and target binding affinity of these molecules. Whether deployed as BCL-2 inhibitors in oncology or as dual Gyrase/Topo IV inhibitors in infectious disease, they remain a cornerstone of modern drug discovery.

References

-

Fluorinated benzimidazoles for medicinal chemistry and new materials. ResearchGate.2

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC.3

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PMC.4

-

Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. Frontiers.7

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers.1

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Request PDF.6

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.9

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.8

-

Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega.5

Sources

- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 8. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]

- 9. acgpubs.org [acgpubs.org]

Technical Guide: Solubility Profile & Dissolution Protocols for 5-Chloro-7-fluoro-1H-benzimidazole

[1]

Executive Summary

5-Chloro-7-fluoro-1H-benzimidazole (C₇H₄ClFN₂) is a halogenated heterocyclic scaffold often used as a building block in medicinal chemistry or as a bioactive core in kinase inhibitors.[1] Its solubility is governed by the interplay between the lipophilic halogen substituents (Cl, F) and the polar benzimidazole core.

Key Solubility Takeaway:

-

High Solubility: DMSO, DMF (Preferred for stock solutions).

-

Moderate Solubility: Ethanol, Methanol (Temperature dependent).

-

Low/Insoluble: Water, PBS (pH 7.4), Hexanes.

Critical Tautomerism Note: Researchers must recognize that this compound exhibits annular tautomerism. In solution, the hydrogen on the imidazole nitrogen oscillates, meaning 5-chloro-7-fluoro-1H-benzimidazole exists in rapid equilibrium with its tautomer, 6-chloro-4-fluoro-1H-benzimidazole .[1] While chemically identical in solution, this affects how the compound interacts with solvent dipoles.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in novel solvent systems.

| Property | Value (Approx.) | Mechanistic Impact on Solubility |

| Molecular Weight | 170.57 g/mol | Low MW facilitates dissolution, but crystal lattice energy dominates.[1] |

| Formula | C₇H₄ClFN₂ | Halogens increase lipophilicity compared to parent benzimidazole.[1] |

| LogP (Predicted) | ~2.4 – 2.8 | Moderately lipophilic; prefers organic solvents over aqueous buffers. |

| pKa (Acidic NH) | ~10.5 – 11.0 | The electron-withdrawing F and Cl atoms increase acidity (easier to deprotonate in basic pH).[1] |

| pKa (Basic N) | ~3.5 – 4.0 | Reduced basicity compared to unsubstituted benzimidazole (pKa ~5.5); less soluble in weak acids. |

| H-Bond Donors | 1 (NH) | Critical for solubility in polar aprotic solvents (DMSO).[1] |

Solubility Landscape & Solvent Selection

Primary Solvents (Stock Preparation)

For preparing stable stock solutions (typically 10 mM – 100 mM), polar aprotic solvents are required to disrupt the strong intermolecular hydrogen bonding of the crystal lattice.

-

Dimethyl Sulfoxide (DMSO): The gold standard.

-

Dimethylformamide (DMF):

Secondary Solvents (Working Solutions)

-

Ethanol (EtOH) / Methanol (MeOH):

-

Solubility: Moderate (5–15 mg/mL). Solubility increases significantly with heating (40°C).

-

Usage: Good for intermediate dilutions but prone to evaporation.[1]

-

-

Acetone/Dichloromethane (DCM):

-

Solubility: Moderate to High.[1]

-

Usage: Primarily for extraction or purification, not for storage.

-

Aqueous Solubility (Buffers & Media)

-

Water / PBS (pH 7.4): Practically insoluble (<0.1 mg/mL).

-

Acidic Media (pH < 2): Solubility improves slightly due to protonation of the imidazole nitrogen, but the electron-withdrawing halogens suppress this effect compared to non-halogenated benzimidazoles.

-

Basic Media (pH > 12): Solubility increases due to deprotonation of the NH group, forming a soluble anion. Warning: High pH may degrade sensitive functionalities if the compound is derivatized.

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

Caption: Decision matrix for selecting the optimal solvent based on experimental concentration and application type.

Detailed Dissolution Protocols

Protocol A: Preparation of 10 mM Stock Solution (1 mL)

Objective: Create a stable master stock for biological screening.

-

Calculate Mass:

-

MW ≈ 170.57 g/mol .[1]

-

For 1 mL of 10 mM: Need 10 µmol = 1.71 mg.

-

-

Weighing:

-

Solvent Addition:

-

Calculate the exact volume of DMSO (anhydrous) required to reach 10 mM based on the recorded mass.

-

Formula: Volume (µL) = (Mass in mg / 170.57) × 100,000.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If particles persist, sonicate in a water bath at room temperature for 1–2 minutes.

-

Validation: Hold the tube up to a light source. The solution must be perfectly clear with no refractive particles.

-

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Protocol B: Aqueous Dilution (Avoiding "Crash Out")

Objective: Dilute stock into cell culture media or buffer without immediate precipitation.

-

Preparation: Pre-warm the culture media/buffer to 37°C.

-

Stepwise Dilution:

-

Do not add 100% DMSO stock directly to water if the final concentration is high.

-

Create an intermediate dilution in ethanol or media (e.g., 10x final conc) if possible.

-

-

Mixing:

-

Add the stock solution dropwise to the vortexing aqueous buffer.

-

Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to minimize cytotoxicity and solubility artifacts.

-

-

Observation:

-

Watch for "cloudiness" (Tyndall effect). If the solution turns milky, the compound has precipitated. Lower the working concentration.

-

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Concentration exceeds aqueous solubility limit (likely >50 µM).[1] | Reduce concentration or use a carrier (e.g., Cyclodextrin). |

| Yellowing of Solution | Oxidation or formation of N-oxide impurities.[1] | Prepare fresh stock; store under Nitrogen/Argon.[1] |

| Incomplete Dissolution | Crystal lattice energy is high; "wet" DMSO. | Sonicate at 40°C; ensure DMSO is anhydrous (stored with molecular sieves). |

References

Theoretical Modeling of 5-Chloro-7-fluoro-1H-benzimidazole

Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary

This guide establishes a standardized protocol for the theoretical characterization of 5-Chloro-7-fluoro-1H-benzimidazole (5Cl-7F-BZI) . As a privileged scaffold in medicinal chemistry, this specific halogenation pattern offers unique pharmacophoric properties: the 5-chloro substituent enhances lipophilicity and metabolic stability, while the 7-fluoro moiety modulates pKa and introduces specific electrostatic interactions (sigma-hole bonding) near the proton-transfer site.

This whitepaper details a self-validating workflow combining Density Functional Theory (DFT) for electronic profiling and Molecular Docking for biological activity prediction.

Part 1: Structural & Electronic Characterization (QM/DFT)

The Tautomeric Challenge

Benzimidazoles exist in a dynamic annular tautomeric equilibrium (

Core Directive: You must resolve the lowest energy tautomer before proceeding to docking. X-ray crystallography often yields averaged structures; QM is required for specific resolution.

Computational Workflow

The following Graphviz diagram outlines the mandatory workflow to ensure convergence and accuracy.

Figure 1: Computational workflow for resolving tautomeric stability and electronic properties prior to docking.

DFT Protocol & Causality

Methodology: All quantum chemical calculations should be performed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[1]

-

Why B3LYP? It provides the optimal balance between computational cost and accuracy for organic heterocycles.

-

Why 6-311++G(d,p)?

-

Diffuse functions (++) : Critical for modeling the lone pairs on Chlorine and Fluorine and correctly describing the anion/cation states if pKa is calculated.

-

Polarization functions (d,p) : Essential for describing the anisotropic electron distribution around the Halogen atoms (Chlorine

-hole).

-

Self-Validating Step: Upon optimization, perform a frequency calculation.

-

Requirement: No imaginary frequencies (NIMAG=0).

-

Validation: Compare calculated IR frequencies with experimental values (e.g., N-H stretch at ~3400-3200 cm⁻¹). A scaling factor of 0.961 is recommended for B3LYP/6-311++G(d,p) to align with experimental anharmonicity [1].

Global Reactivity Descriptors

Calculate the Frontier Molecular Orbitals (FMO) to predict reactivity. The energy gap (

| Descriptor | Formula | Physical Significance |

| Ionization Potential (I) | Electron donation capability (Antioxidant potential). | |

| Electron Affinity (A) | Electron acceptance capability. | |

| Chemical Hardness ( | Resistance to charge transfer; correlates with stability. | |

| Electrophilicity Index ( | Propensity to attack nucleophilic centers (e.g., DNA bases). |

Part 2: Pharmacokinetic Profiling (ADMET)

Before docking, the "drug-likeness" of 5Cl-7F-BZI must be established. The halogenation pattern significantly impacts Lipophilicity (LogP).

Predicted ADMET Profile (Consensus):

-

Lipophilicity (LogP): The 5-Cl atom increases LogP by approx +0.71, aiding membrane permeability. The 7-F atom has a smaller effect but modulates metabolic stability by blocking oxidation at the C7 position.

-

Blood-Brain Barrier (BBB): High probability of crossing BBB due to low molecular weight (<300 Da) and absence of rotatable bonds.

-

CYP Inhibition: 5Cl-7F-BZI should be flagged as a potential CYP1A2 inhibitor due to the planar aromatic structure.

Protocol: Use SwissADME or pkCSM for generation. Ensure the Topological Polar Surface Area (TPSA) remains

Part 3: Molecular Docking & Interaction Profiling

Benzimidazoles are known kinase inhibitors. For 5Cl-7F-BZI, the Epidermal Growth Factor Receptor (EGFR) is a primary target due to the scaffold's similarity to adenine (ATP-competitive inhibition).

Target Selection & Preparation

-

Primary Target: EGFR Kinase Domain (e.g., PDB ID: 2J6M or 1M17 ).

-

Secondary Target: E. coli DNA GyraseB (PDB ID: 1KZN ) for antimicrobial profiling.

Preparation Logic:

-

Remove Water: Crystallographic waters often interfere with ligand placement unless they are catalytic.

-

Add Hydrogens: Essential for defining H-bond donors/acceptors, specifically the Asp855 and Lys745 residues in EGFR.

-

Grid Box: Center the grid on the co-crystallized ligand (e.g., Erlotinib) with dimensions

and spacing

The "Halogen Bond" Hypothesis

The 5-Chloro substituent is not merely a hydrophobic bulk. It can participate in Halogen Bonding (XB) .

-

Mechanism: The

-hole (positive electrostatic potential cap) on the Chlorine atom can interact with backbone carbonyl oxygens or aromatic -

Validation: During docking analysis, look for Cl...O distances

and C-Cl...O angles near

Docking Workflow Diagram

Figure 2: Molecular docking pipeline emphasizing charge assignment and grid definition.

Part 4: Experimental Validation Protocols

Theoretical models must be grounded in physical reality. The following experiments validate the computed properties.

Spectroscopic Validation (IR/NMR)

-

Objective: Confirm the tautomeric state predicted by DFT.

-

Protocol: Record ¹H-NMR in DMSO-

.-

Indicator: The NH proton signal is highly sensitive to the 7-Fluoro environment. If the H is at N1 (adjacent to F), expect a downfield shift due to anisotropic deshielding compared to the N3 tautomer.

-

Coupling: Look for

through-space coupling if the geometry allows.

-

X-Ray Diffraction (Single Crystal)

-

Objective: Validate the geometry and halogen bonding.

-

Method: Slow evaporation from ethanol/water.

-

Check: Measure the

bond length. DFT typically overestimates this slightly; experimental values should be approx

References

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Alkorta, I., & Elguero, J. (2002). Tautomerism of benzimidazoles: A theoretical study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1659-1662. Link

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

Sources

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chloro-7-fluoro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-7-fluoro-1H-benzimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its chemical reactivity is dictated by a nuanced interplay of its fused ring system and the electronic effects of its chloro and fluoro substituents. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, integrating theoretical predictions from computational chemistry with established experimental protocols. We will delve into the electron distribution, frontier molecular orbitals, and the regioselectivity of key reactions, offering a predictive framework for its synthetic transformations. This document serves as a technical resource for researchers aiming to strategically functionalize the 5-Chloro-7-fluoro-1H-benzimidazole scaffold for the development of novel therapeutic agents and advanced materials.

Introduction: The Benzimidazole Scaffold and the Influence of Halogenation

The benzimidazole core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of FDA-approved drugs. Its unique architecture, combining a benzene ring with an imidazole ring, imparts a range of physicochemical properties, including hydrogen bonding capabilities, π-π stacking interactions, and the ability to coordinate with metal ions. These features enable benzimidazole derivatives to effectively bind to a wide array of biological macromolecules.

The introduction of halogen substituents, such as chlorine and fluorine, onto the benzimidazole framework profoundly modulates its electronic properties and, consequently, its reactivity and biological activity. Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). In the case of 5-Chloro-7-fluoro-1H-benzimidazole, these effects create a unique electronic landscape that defines its susceptibility to electrophilic and nucleophilic attack. Understanding this landscape is paramount for the rational design of synthetic routes to novel derivatives.

Theoretical Framework: Unveiling the Electronic Landscape

Computational chemistry provides powerful insights into the intrinsic reactivity of a molecule. Through the lens of Density Functional Theory (DFT), we can visualize the electron distribution and predict the most probable sites for chemical reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule. In the MEP of 5-Chloro-7-fluoro-1H-benzimidazole, we observe distinct zones of varying electrostatic potential:

-

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are susceptible to electrophilic attack. The most significant negative potential is localized on the pyridine-like nitrogen atom (N3), highlighting its role as the primary nucleophilic center. The pyrrole-like nitrogen (N1) also exhibits a negative potential, though to a lesser extent. The benzene ring, while influenced by the electron-withdrawing halogens, still possesses π-electron density, making it a potential site for electrophilic substitution.

-

Positive Potential (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The most prominent blue region is associated with the hydrogen atom attached to the pyrrole-like nitrogen (N1-H), underscoring its acidic character. The carbon atom at the 2-position (C2) of the imidazole ring also displays a degree of positive potential, rendering it an electrophilic center.

Caption: Conceptual diagram of electrophilic and nucleophilic interactions with 5-Chloro-7-fluoro-1H-benzimidazole.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

-

HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For 5-Chloro-7-fluoro-1H-benzimidazole, the HOMO is predominantly localized on the benzimidazole ring system, with significant contributions from the nitrogen atoms and the fused benzene ring. This distribution reinforces the nucleophilic character of the N3 atom and the susceptibility of the benzene ring to electrophilic attack.

-

LUMO: The LUMO indicates the region most susceptible to accepting electrons (electrophilicity). The LUMO of 5-Chloro-7-fluoro-1H-benzimidazole is primarily distributed over the imidazole portion of the molecule, particularly at the C2 position. This highlights the electrophilic nature of the C2 carbon.

The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

Nucleophilic Sites and Reactions

The nucleophilic character of 5-Chloro-7-fluoro-1H-benzimidazole is primarily centered on the nitrogen atoms of the imidazole ring.

N1 and N3 Nitrogens: Sites of Alkylation and Protonation

The pyridine-like N3 atom is the most basic and nucleophilic site, readily undergoing protonation in the presence of acids to form benzimidazolium salts. Both N1 and N3 are susceptible to alkylation reactions with alkyl halides and other electrophilic reagents. The regioselectivity of N-alkylation can often be controlled by the reaction conditions. Deprotonation of the N1-H proton with a strong base generates a highly nucleophilic benzimidazolide anion, which readily reacts with electrophiles.

Table 1: Comparison of N-Alkylation Methods for Benzimidazoles

| Method | Base | Solvent | Temperature | Typical Yield | Reference |

| Conventional | NaH | DMF | 0 °C to RT | Good to Excellent | [1]() |

| Phase-Transfer Catalysis | aq. KOH | Dichloromethane/Water | Room Temperature | High | [1]() |

| Green Synthesis | aq. NaOH | Water with SDS | Room Temperature to 60 °C | High | [2]([Link]) |

Experimental Protocol: N-Alkylation using Sodium Hydride

This protocol describes a standard procedure for the N-alkylation of a benzimidazole derivative.

Materials:

-

5-Chloro-7-fluoro-1H-benzimidazole

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 5-Chloro-7-fluoro-1H-benzimidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-alkylated product.

Caption: Experimental workflow for the N-alkylation of 5-Chloro-7-fluoro-1H-benzimidazole.

Electrophilic Sites and Reactions

The electrophilic character of 5-Chloro-7-fluoro-1H-benzimidazole is manifested at both the imidazole and the benzene rings.

C2 Position: A Target for Nucleophiles

The C2 carbon of the imidazole ring is electron-deficient and, therefore, a prime target for nucleophilic attack. This reactivity is enhanced by the presence of electron-withdrawing groups on the benzene ring. While direct nucleophilic substitution at C2 of the parent benzimidazole is challenging, functionalization at this position is often achieved through multi-step sequences or by activating the benzimidazole ring. For instance, N-activation, as with an N-OPiv group, can reverse the inherent nucleophilicity of the benzimidazole and facilitate C2-functionalization.[3]

The Benzene Ring: Electrophilic Aromatic Substitution

The benzene portion of the benzimidazole ring is generally considered electron-rich and thus susceptible to electrophilic aromatic substitution (EAS). However, the presence of the deactivating chloro and fluoro substituents complicates the reactivity and regioselectivity. Both chlorine and fluorine are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (sigma complex).[4] However, their strong electron-withdrawing inductive effects deactivate the ring towards electrophilic attack compared to unsubstituted benzene.[5]

The directing effects of the substituents in 5-Chloro-7-fluoro-1H-benzimidazole are as follows:

-

Chloro group at C5: Ortho, para-directing. It directs incoming electrophiles to the C4 and C6 positions.

-

Fluoro group at C7: Ortho, para-directing. It directs incoming electrophiles to the C6 and C8 (N1) positions.

-

Fused Imidazole Ring: The imidazole ring itself has a complex directing effect, but it generally activates the fused benzene ring towards electrophilic attack.

Considering these competing effects, the most probable site for electrophilic substitution is the C4 position . This is because it is ortho to the chloro group and para to the imidazole nitrogen, and is sterically more accessible than the C6 position, which is flanked by both halogens.

Experimental Protocol: Nitration of a Benzimidazole Derivative

This protocol provides a general method for the nitration of the benzimidazole ring, which is expected to occur on the benzene portion.

Materials:

-

5-Chloro-7-fluoro-1H-benzimidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-7-fluoro-1H-benzimidazole (1.0 equivalent) in concentrated sulfuric acid at 0 °C using an ice bath. Stir until a clear solution is obtained.[6]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.[6]

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the benzimidazole over a period of 30 minutes, ensuring the reaction temperature is maintained between 0 and 5 °C.[6]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress by TLC.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.[6]

-

Isolation and Extraction: Filter the precipitated solid and wash it thoroughly with cold deionized water. The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the nitrated isomer(s).

Conclusion

The reactivity of 5-Chloro-7-fluoro-1H-benzimidazole is a product of its intricate electronic structure. The nitrogen atoms of the imidazole ring are the primary nucleophilic centers, readily undergoing alkylation and protonation. The C2 carbon of the imidazole ring is the most electrophilic carbon, susceptible to nucleophilic attack, particularly upon N-activation. The benzene ring, while deactivated by the inductive effects of the chloro and fluoro substituents, remains a viable site for electrophilic aromatic substitution, with the C4 position being the most probable site of attack.

This guide has provided a theoretical framework for understanding the electrophilic and nucleophilic sites of 5-Chloro-7-fluoro-1H-benzimidazole, supported by practical experimental protocols. By leveraging this knowledge, researchers can devise rational synthetic strategies to access novel derivatives of this promising scaffold for applications in drug discovery and materials science.

References

-

Food and Agriculture Organization of the United Nations. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]

- Knippel, J. L., Ye, Y., & Buchwald, S. L. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters, 23(6), 2146–2150.

-

Knippel, J. L., Ye, Y., & Buchwald, S. L. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. DSpace@MIT. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

- Groziak, M. P., & Ding, H. (2000). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Acta Chimica Slovenica, 47(1), 1-18.

-

Benchidmi, M., El Kihel, A., Essassi, E. M., & Carrie, R. (1999). Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles. Semantic Scholar. [Link]

-

StackExchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-7-fluoro-1H-benzimidazole

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals.[1] This bicyclic aromatic system, formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry due to its versatile pharmacological activities.[1] Benzimidazole derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] The specific substitution pattern on the benzimidazole ring system allows for the fine-tuning of its biological activity. 5-Chloro-7-fluoro-1H-benzimidazole, with its halogenated phenyl ring, represents a key building block for the synthesis of novel pharmaceutical candidates, where the chloro and fluoro substituents can enhance metabolic stability and binding affinity to biological targets.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Chloro-7-fluoro-1H-benzimidazole, grounded in established chemical principles. We will delve into the rationale behind the experimental choices, ensuring a thorough understanding of the synthetic pathway.

Overall Synthetic Strategy

The synthesis of 5-Chloro-7-fluoro-1H-benzimidazole is a multi-step process that begins with the appropriate substituted aniline. The general workflow involves three key transformations:

-

Nitration: Introduction of a nitro group ortho to the amino functionality of a starting chloro-fluoro-aniline.

-

Reduction: Selective reduction of the newly introduced nitro group to form an ortho-phenylenediamine.

-

Cyclization: Condensation of the ortho-phenylenediamine with formic acid to construct the final benzimidazole ring system.

This synthetic route is illustrated in the workflow diagram below.

Figure 1: Overall synthetic workflow for 5-Chloro-7-fluoro-1H-benzimidazole.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Chloro-2-fluoro-6-nitroaniline (Nitration)

The initial step involves the regioselective nitration of 4-chloro-2-fluoroaniline. The directing effects of the amino and halogen substituents guide the incoming nitro group to the desired position.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Chloro-2-fluoroaniline | Reagent Grade, ≥98% | Sigma-Aldrich |

| Concentrated Sulfuric Acid | ACS Grade, 95-98% | Fisher Scientific |

| Concentrated Nitric Acid | ACS Grade, 68-70% | VWR Chemicals |

| Dichloromethane (DCM) | HPLC Grade | EMD Millipore |

| Saturated Sodium Bicarbonate | Laboratory Grade | J.T. Baker |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Acros Organics |

| Crushed Ice |

Step-by-Step Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-2-fluoroaniline (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (4.0 eq) to the flask while maintaining the internal temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto a large beaker filled with crushed ice.

-

The precipitate formed is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product is then dissolved in dichloromethane and washed with a saturated solution of sodium bicarbonate, followed by water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-chloro-2-fluoro-6-nitroaniline, which can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

PART 2: Synthesis of 4-Chloro-6-fluoro-1,2-phenylenediamine (Reduction)

The nitro group of 4-chloro-2-fluoro-6-nitroaniline is selectively reduced to an amine to generate the key ortho-phenylenediamine intermediate. Reduction using iron powder in an acidic medium is a classic and effective method that is generally tolerant of halogen substituents.[2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Chloro-2-fluoro-6-nitroaniline | Synthesized in Part 1 | |

| Iron Powder | -325 mesh, ≥97% | Alfa Aesar |

| Concentrated Hydrochloric Acid | ACS Grade, 37% | Macron Fine Chemicals |

| Ethanol | 200 Proof | Decon Labs |

| Ethyl Acetate | HPLC Grade | Honeywell |

| Saturated Sodium Bicarbonate | Laboratory Grade | J.T. Baker |

| Anhydrous Sodium Sulfate | Laboratory Grade | Acros Organics |

Step-by-Step Protocol:

-

To a 500 mL round-bottom flask, add 4-chloro-2-fluoro-6-nitroaniline (1.0 eq), ethanol, and water in a 2:1 ratio.

-

Add iron powder (3.0-5.0 eq) to the mixture.

-

Heat the suspension to reflux (approximately 80-90 °C) with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (0.5-1.0 eq) dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

The remaining aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 4-chloro-6-fluoro-1,2-phenylenediamine. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.

PART 3: Synthesis of 5-Chloro-7-fluoro-1H-benzimidazole (Cyclization)

The final step is the Phillips-Ladenburg condensation, which involves the cyclization of the ortho-phenylenediamine with formic acid to form the benzimidazole ring.[3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Chloro-6-fluoro-1,2-phenylenediamine | Synthesized in Part 2 | |

| Formic Acid | ≥95% | Sigma-Aldrich |

| 10% Sodium Hydroxide Solution | Laboratory Grade | VWR Chemicals |

| Activated Charcoal | Laboratory Grade | Acros Organics |

Step-by-Step Protocol:

-

In a 100 mL round-bottom flask, place 4-chloro-6-fluoro-1,2-phenylenediamine (1.0 eq) and formic acid (2.0-3.0 eq).

-

Heat the mixture in a water bath at 100 °C for 2-3 hours.[3]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly add a 10% sodium hydroxide solution to the reaction mixture with constant stirring until it is just alkaline to litmus paper.

-

The crude product precipitates out and is collected by vacuum filtration.

-

Wash the precipitate with cold water.

-

For purification, the crude product is recrystallized from boiling water, optionally with the addition of a small amount of activated charcoal to remove colored impurities.[3]

-

The hot solution is filtered, and the filtrate is allowed to cool to room temperature, then in an ice bath to maximize crystal formation.

-

The purified crystals of 5-Chloro-7-fluoro-1H-benzimidazole are collected by filtration, washed with a small amount of cold water, and dried in a vacuum oven.

Chemical Causality and Mechanistic Insights

The synthesis of benzimidazoles via the condensation of an ortho-phenylenediamine and a carboxylic acid is a well-established reaction. The mechanism begins with the nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of formic acid.[4] This is followed by a series of proton transfers and dehydration steps, leading to the formation of an intermediate Schiff base. Subsequent intramolecular cyclization and a final dehydration step result in the formation of the aromatic benzimidazole ring.[4]

Figure 2: Simplified mechanistic pathway for benzimidazole formation.

Characterization Data

The final product, 5-Chloro-7-fluoro-1H-benzimidazole, should be characterized to confirm its identity and purity. The following are expected analytical data:

| Analysis | Expected Results |

| Melting Point | A sharp melting point is indicative of high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons on the benzimidazole ring system, with appropriate chemical shifts and coupling constants. The N-H proton will likely appear as a broad singlet. |

| ¹³C NMR | The spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₇H₄ClFN₂), along with its characteristic isotopic pattern due to the presence of chlorine. |

Safety and Handling Precautions

-

All steps of this synthesis should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Concentrated acids (sulfuric, nitric, and hydrochloric) are highly corrosive and should be handled with extreme care.

-

4-Chloro-2-fluoroaniline and its nitro derivative are toxic and should be handled with caution to avoid inhalation, ingestion, and skin contact.

-

The reduction step with iron powder and acid can generate hydrogen gas, which is flammable. Ensure there are no open flames or ignition sources nearby.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Available at: [Link]

-

Chemical Review and Letters. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoro-5-nitroaniline. Available at: [Link]

-

FAQ. (2022). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Available at: [Link]

-

PMC. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Available at: [Link]

-

Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzimidazole. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of 5-Chloro-7-fluoro-1H-benzimidazole in Drug Discovery

Introduction: The Strategic Advantage of the 5-Chloro-7-fluoro-1H-benzimidazole Scaffold

The benzimidazole heterocycle is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its privileged structure is attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an effective pharmacophore for a multitude of biological targets.[1] The biological activities of benzimidazole derivatives are diverse, encompassing antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4]

The strategic placement of substituents on the benzimidazole ring system is a well-established strategy to modulate the pharmacological profile of the resulting compounds.[5][6][7] Halogenation, in particular, is a powerful tool in drug design to enhance potency, modulate metabolic stability, and improve membrane permeability. The introduction of a chlorine atom at the 5-position and a fluorine atom at the 7-position of the benzimidazole scaffold is a novel approach that leverages the distinct electronic properties of these halogens. The electron-withdrawing nature of both chlorine and fluorine can influence the pKa of the benzimidazole nitrogen atoms, potentially altering their hydrogen bonding capabilities and interaction with target proteins. Furthermore, the lipophilicity imparted by the chlorine atom can enhance cell membrane penetration, a desirable property for intracellular drug targets.[8]